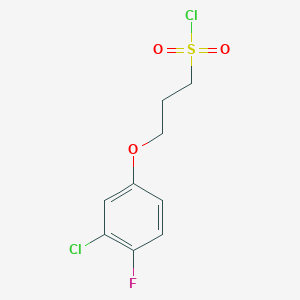
3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane chain, which is further connected to a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3-Chloro-4-fluorophenoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(3-Chloro-4-fluorophenoxy)propanol+Chlorosulfonic acid→3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine substituents influence the reactivity and regioselectivity of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of the chlorine and fluorine substituents on the phenoxy group can influence the electronic properties and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar structure but lacks the phenoxy group and fluorine substitution.
3-Chloro-4-fluorobenzenesulfonyl chloride: Similar aromatic substitution pattern but lacks the propane chain.
Uniqueness
3-(3-Chloro-4-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the combination of the sulfonyl chloride functional group with a substituted phenoxy group and a propane chain. This structural arrangement imparts specific reactivity and properties that are distinct from other related compounds.
Properties
Molecular Formula |
C9H9Cl2FO3S |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl2FO3S/c10-8-6-7(2-3-9(8)12)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
WEQAAIXXNROHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















